molecular formula C6H9BBrNO2 B15288443 (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid

Cat. No.: B15288443
M. Wt: 217.86 g/mol
InChI Key: KZPQDGRZOQKUSY-UHFFFAOYSA-N
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Description

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atom.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: The corresponding hydrogenated pyridine derivative.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The bromine atom provides a site for further functionalization through substitution reactions, while the boronic acid group enables the formation of stable complexes with various molecular targets.

Properties

Molecular Formula

C6H9BBrNO2

Molecular Weight

217.86 g/mol

IUPAC Name

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid

InChI

InChI=1S/C6H9BBrNO2/c1-6(7(10)11)2-3-9-4-5(6)8/h3-4,10-11H,2H2,1H3

InChI Key

KZPQDGRZOQKUSY-UHFFFAOYSA-N

Canonical SMILES

B(C1(CC=NC=C1Br)C)(O)O

Origin of Product

United States

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